3-amino-5-(4-fluorophenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-amino-5-(4-fluorophenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family.
Preparation Methods
The synthesis of 3-amino-5-(4-fluorophenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thieno[2,3-d]pyrimidine intermediates under specific conditions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing advanced techniques such as catalytic processes and continuous flow chemistry .
Chemical Reactions Analysis
3-amino-5-(4-fluorophenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The amino and fluorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial activity against various bacterial and fungal strains.
Mechanism of Action
The mechanism of action of 3-amino-5-(4-fluorophenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes and pathways involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. The compound may also disrupt microbial cell membranes, contributing to its antimicrobial effects .
Comparison with Similar Compounds
3-amino-5-(4-fluorophenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one can be compared with other thienopyrimidine derivatives such as:
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Pyrimidine derivatives: Compounds like 5-cyano-6-phenyl-2,4-disubstituted-pyrimidines exhibit different pharmacological profiles due to differences in their chemical structures. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C13H10FN3OS |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
3-amino-5-(4-fluorophenyl)-2-methylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H10FN3OS/c1-7-16-12-11(13(18)17(7)15)10(6-19-12)8-2-4-9(14)5-3-8/h2-6H,15H2,1H3 |
InChI Key |
AOQZNFDSLPSAHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=CS2)C3=CC=C(C=C3)F)C(=O)N1N |
Origin of Product |
United States |
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